molecular formula C18H16ClN3O2S B2571540 N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-methoxynicotinamide CAS No. 1421467-86-8

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-methoxynicotinamide

Cat. No. B2571540
CAS RN: 1421467-86-8
M. Wt: 373.86
InChI Key: SSZHRSNDDJFNSD-UHFFFAOYSA-N
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Description

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-methoxynicotinamide, also known as CMX-2043, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Enzyme Inhibition

A study by Bekircan, Ülker, and Menteşe (2015) explored the synthesis of novel heterocyclic compounds derived from a base compound similar to N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-methoxynicotinamide. These compounds were tested for their lipase and α-glucosidase inhibition activities, revealing potential applications in enzymatic regulation (Bekircan, Ülker, & Menteşe, 2015).

Anticancer and Antimicrobial Properties

Katariya, Vennapu, and Shah (2021) synthesized and conducted a molecular docking study of new heterocyclic compounds, including 1,3-oxazole clubbed pyridyl-pyrazolines, for their anticancer and antimicrobial properties. This research indicates potential applications of similar compounds in cancer treatment and fighting microbial infections (Katariya, Vennapu, & Shah, 2021).

Antithrombotic Agents

Babu, Babu, Ravisankar, and Latha (2016) investigated carboxylic acid antithrombotic agents, leading to the synthesis of novel derivatives that showed good in vivo activity. This research underlines the potential use of related compounds in developing antithrombotic medications (Babu, Babu, Ravisankar, & Latha, 2016).

Pharmaceutical Drug Development

In a study of various heterocyclic compounds, Desai, Rajpara, and Joshi (2013) synthesized and tested compounds for antibacterial and antifungal activities. This work suggests the potential for developing new pharmaceutical drugs to combat bacterial and fungal infections using compounds similar to this compound (Desai, Rajpara, & Joshi, 2013).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information on the biological activity of this compound, it’s not possible to provide details on its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data, it’s not possible to provide detailed information on the safety and hazards of this compound .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. This could include further studies to determine its physical and chemical properties, investigations into its biological activity, or the development of methods for its synthesis .

properties

IUPAC Name

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-methoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S/c1-11-15(25-18(22-11)12-6-3-4-8-14(12)19)10-21-16(23)13-7-5-9-20-17(13)24-2/h3-9H,10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZHRSNDDJFNSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=C(N=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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